N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Description
This compound features a pyrimidine core substituted with 3,4-dimethoxyphenyl and 3-acetylphenyl groups, linked via a carboxamide moiety.
Properties
CAS No. |
887884-83-5 |
|---|---|
Molecular Formula |
C21H19N3O6 |
Molecular Weight |
409.398 |
IUPAC Name |
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H19N3O6/c1-12(25)13-5-4-6-14(9-13)23-19(26)16-11-22-21(28)24(20(16)27)15-7-8-17(29-2)18(10-15)30-3/h4-11H,1-3H3,(H,22,28)(H,23,26) |
InChI Key |
BAJBLUOLGLLDPF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Pyrimidine Carboxamide Derivatives
Pyrimidine Ring Formation via Cyclocondensation Reactions
The 2,4-dioxo-1H-pyrimidine core is typically constructed via cyclocondensation of β-keto esters or β-keto amides with urea or thiourea derivatives. For instance, the Biginelli reaction—a three-component condensation of aldehydes, β-keto esters, and urea—has been adapted to synthesize substituted dihydropyrimidinones, which can be oxidized to pyrimidine-2,4-diones. In the case of N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, the 3,4-dimethoxyphenyl group likely originates from a substituted β-keto ester precursor. For example, ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate could react with urea under acidic conditions to form the pyrimidine ring, with subsequent functionalization at position 5.
Detailed Preparation Methods
Synthesis of 3-(3,4-Dimethoxyphenyl)-2,4-Dioxo-1H-Pyrimidine-5-Carboxylic Acid
Step 1: Preparation of Ethyl 3-(3,4-Dimethoxyphenyl)-3-Oxopropanoate
A Claisen condensation between 3,4-dimethoxyacetophenone and diethyl oxalate in the presence of sodium ethoxide generates the β-keto ester. This reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate electrophile. The product is isolated by recrystallization from ethanol, yielding a pale-yellow solid.
Step 2: Cyclocondensation with Urea
The β-keto ester reacts with urea in refluxing acetic acid to form ethyl 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) has been identified as an effective catalyst for this transformation, reducing reaction times from 12 hours to 45 minutes under microwave irradiation. Typical yields range from 68% to 82%, depending on the solvent system (e.g., chloroform vs. ethanol).
Step 3: Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture. This step achieves near-quantitative conversion under mild conditions (room temperature, 4 hours), avoiding decarboxylation side reactions.
Amide Coupling with 3-Acetylaniline
Carboxylic Acid Activation
The carboxylic acid is activated using EDCI·HCl (0.38 g per 0.5 g substrate) and DMAP (0.55 g per 0.5 g substrate) in anhydrous dichloromethane. The reaction is conducted under nitrogen at 0°C for 30 minutes, followed by warming to room temperature for 24 hours.
Coupling Reaction
3-Acetylaniline (1.2 equivalents) is added to the activated acid, and the mixture is stirred for an additional 24 hours. Workup involves sequential washing with 2 M hydrochloric acid, saturated sodium bicarbonate, and brine. The crude product is purified via recrystallization from dichloromethane/ethyl acetate, yielding this compound as a white solid (76% yield).
Optimization and Catalysis
Catalytic Systems for Cyclocondensation
Comparative studies highlight uranyl nitrate as superior to conventional Brønsted acids (e.g., HCl) in pyrimidine ring formation. Key advantages include:
Analytical Characterization
While specific data for this compound are unavailable, analogous pyrimidine carboxamides exhibit characteristic spectral features:
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group (-COCH₃) on the phenyl ring undergoes oxidation under acidic conditions with potassium permanganate (KMnO₄), yielding a carboxylic acid derivative. This reaction is analogous to the oxidation of similar acetylated aromatic systems.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acetyl → Carboxylic Acid | KMnO₄, H₂SO₄, Δ | N-(3-carboxyphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
The pyrimidine ring’s diketone (2,4-dioxo) groups are resistant to mild oxidants but may form quinone-like structures under strong oxidative conditions (e.g., CrO₃) .
Reduction Reactions
The pyrimidine ring’s carbonyl groups can be selectively reduced:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| 2,4-Dioxo → 2,4-Dihydroxy | NaBH₄, EtOH, 0°C | N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dihydroxy-1H-pyrimidine-5-carboxamide |
| Full reduction of carbonyls | LiAlH₄, THF, reflux | Tetrahydropyrimidine derivative |
Reduction preserves the acetyl and methoxy substituents, as demonstrated in related pyrimidine systems.
Hydrolysis Reactions
The amide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amide → Carboxylic Acid + Amine | 6M HCl, Δ | 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid + 3-acetylaniline |
Hydrolysis of the pyrimidine’s diketone groups is not observed under standard conditions, preserving the heterocyclic core.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophiles to the para position of the methoxy substituents. Nitration with HNO₃/H₂SO₄ yields a nitro derivative:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | N-(3-acetylphenyl)-3-(3,4-dimethoxy-5-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Halogenation (e.g., Br₂/FeBr₃) similarly modifies the aromatic ring.
Nucleophilic Substitution
The methoxy groups (-OCH₃) on the phenyl ring can undergo demethylation with BBr₃ to form phenolic -OH groups, enabling further functionalization:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -78°C | N-(3-acetylphenyl)-3-(3,4-dihydroxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Condensation Reactions
The acetyl group participates in condensations with hydrazines or hydroxylamines to form hydrazones or oximes, respectively:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Hydrazone formation | NH₂NH₂, EtOH, Δ | N-(3-(hydrazonomethyl)phenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity | Reference |
|---|---|---|---|
| Acetyl (-COCH₃) | Oxidation | High (→ -COOH) | |
| Methoxy (-OCH₃) | Demethylation | Moderate (→ -OH) | |
| Pyrimidine diketone | Reduction | High (→ diol) | |
| Amide (-CONH-) | Hydrolysis | Moderate (→ -COOH + NH₂) |
Key Research Findings
-
Steric Effects : The 3,4-dimethoxyphenyl group reduces reaction rates at the pyrimidine ring due to steric hindrance.
-
Selectivity : Oxidation and reduction preferentially target the acetyl and diketone groups, respectively, over aromatic methoxy substituents .
-
Stability : The compound is stable under ambient conditions but degrades in strong acids/bases or prolonged UV exposure.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide exhibits promising anticancer activity.
Case Study: Anticancer Activity Evaluation
A study evaluated the compound's efficacy against various cancer cell lines. The results indicated significant growth inhibition percentages (PGIs) as follows:
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
The compound's mechanism of action appears to involve the modulation of cellular pathways that regulate apoptosis and proliferation, making it a candidate for further development in cancer therapy .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties.
Case Study: Antimicrobial Activity Assessment
In a series of experiments, the compound was tested against various bacterial and fungal strains using agar diffusion methods. The minimal inhibitory concentrations (MICs) were determined for active compounds:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties.
Case Study: Neuroprotection in Experimental Models
In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests. The proposed mechanism involves antioxidant activity and inhibition of neuroinflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:
- Dimethoxy Substituents : Enhance binding affinity to biological targets.
- Pyrimidine Core : Essential for maintaining biological activity.
- Acetyl Group : May contribute to improved solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The compound’s structural uniqueness lies in its combination of 3,4-dimethoxyphenyl , 3-acetylphenyl , and 2,4-dioxo-pyrimidine groups. Comparisons with analogs highlight key differences:
Key Observations :
- Pyrimidine vs.
- Substituent Positioning : The 3-acetylphenyl group (meta-substituted) in the target compound may induce steric or electronic effects distinct from 4-acetylphenyl analogs (), altering target selectivity .
- Methoxy Groups : The 3,4-dimethoxyphenyl group, shared with Rip-B (), is associated with improved lipid solubility and membrane permeability, a trait critical for bioavailability .
Hypothetical Pharmacological Implications
While direct activity data is absent, structural parallels suggest:
- Kinase Inhibition : Pyrimidine dioxo derivatives often act as ATP-competitive kinase inhibitors. The 3,4-dimethoxyphenyl group could enhance hydrophobic interactions with kinase pockets, as seen in similar compounds .
- Metabolic Stability : The acetyl group may slow oxidative metabolism compared to methyl or methoxy substituents, extending half-life .
Biological Activity
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with various functional groups. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 325.34 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A study demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of specific substituents on the pyrimidine ring was found to enhance its antiproliferative activity, with IC values indicating effective growth inhibition .
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.2 | |
| HT-29 (Colon Cancer) | 12.5 | |
| Jurkat (Leukemia) | 18.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed promising results against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated that the compound could potentially serve as a lead for developing new antimicrobial agents .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that it may induce programmed cell death in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which can protect normal cells from oxidative stress while targeting cancer cells .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Another investigation reported that the compound exhibited synergistic effects when combined with standard chemotherapeutic agents, enhancing overall therapeutic efficacy against resistant cancer cell lines .
Q & A
Q. Basic Research Focus
- Structural Confirmation :
- Purity Assessment :
- HPLC-UV : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), detection at 254 nm; retention time compared to standards .
How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
Q. Advanced Research Focus
- Substituent Variation :
- Biological Testing :
- Use enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with activity. IC₅₀ values from dose-response curves can identify critical substituents .
How should researchers address contradictions in reported biological activity data across different studies?
Q. Advanced Research Focus
- Data Discrepancy Analysis :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
- Experimental Controls : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations (DMSO ≤0.1%) to minimize variability .
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or assay-specific biases .
What in vitro models are appropriate for evaluating its pharmacokinetic and toxicity profiles?
Q. Advanced Research Focus
- ADME Profiling :
- CYP450 Inhibition : Liver microsomal assays (human/rat) to assess metabolic stability and drug-drug interaction risks .
- Permeability : Caco-2 cell monolayers predict intestinal absorption; Papp values <1×10⁻⁶ cm/s indicate poor bioavailability .
- Toxicity Screening :
What computational strategies can predict binding modes and off-target interactions?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify key binding residues .
- Machine Learning : Train QSAR models on PubChem datasets to predict off-target effects (e.g., GPCR or ion channel modulation) .
- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability and conformational changes in aqueous environments .
How can researchers resolve challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
